molecular formula C9H15NOS B15316808 3-Amino-1-(5-ethylthiophen-2-yl)propan-1-ol

3-Amino-1-(5-ethylthiophen-2-yl)propan-1-ol

Cat. No.: B15316808
M. Wt: 185.29 g/mol
InChI Key: GOTXYUFVHWQKDY-UHFFFAOYSA-N
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Description

3-Amino-1-(5-ethylthiophen-2-yl)propan-1-ol is a propanolamine derivative featuring a thiophene ring substituted with an ethyl group at the 5-position. Its structure comprises a primary amino group at the C3 position and a hydroxyl group at the C1 position of the propane backbone, linked to the 5-ethylthiophen-2-yl moiety.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

3-amino-1-(5-ethylthiophen-2-yl)propan-1-ol

InChI

InChI=1S/C9H15NOS/c1-2-7-3-4-9(12-7)8(11)5-6-10/h3-4,8,11H,2,5-6,10H2,1H3

InChI Key

GOTXYUFVHWQKDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-ethylthiophen-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the condensation of 5-ethylthiophene-2-carbaldehyde with nitromethane, followed by reduction of the resulting nitro compound to yield the desired amino alcohol . The reaction conditions typically include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-ethylthiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Amino-1-(5-ethylthiophen-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-ethylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

a) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Structural Difference: The amino group is methylated (methylamino vs. primary amino), and the thiophene lacks the 5-ethyl substitution.
  • The absence of the ethyl group may decrease steric hindrance, favoring interactions with flat binding pockets in receptors . b) 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol
  • Structural Difference : Replaces the thiophene with a bromo- and methoxy-substituted benzene ring.

  • The methoxy group’s electron-donating nature could alter electronic distribution, affecting receptor binding kinetics compared to the electron-rich thiophene .

Heterocyclic System Modifications

a) 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol

  • Structural Difference : Pyridine replaces thiophene, with iodine at the 5-position.
  • Implications: Pyridine’s basic nitrogen introduces polarity, reducing lipid solubility. The iodine atom’s size and electronegativity may sterically hinder receptor interactions or enable halogen bonding, a feature absent in the thiophene-based compound . b) 3-Amino-1-(4-fluorophenyl)-7-methoxy-1H-benzo[f]chromene-2-carbonitrile
  • Structural Difference : A fused chromene system with a fluorophenyl substituent replaces the thiophene.

  • Implications: The fluorophenyl group’s electronegativity enhances metabolic stability via resistance to oxidative degradation.

Amino Group Modifications

a) E5555 (SCH530348 analog)

  • Structural Difference: Features a dichlorophenylmethyl indole and pyrrolidinylmethyl group on the propanolamine backbone.
  • Implications : The bulky dichlorophenyl group may enhance selectivity for protease-activated receptors (PARs) but reduce solubility. The pyrrolidinylmethyl substituent introduces conformational rigidity, contrasting with the flexible ethyl-thiophene in the target compound .

Comparative Data Table

Compound Name Aromatic System Substituents Key Properties/Effects Reference
This compound Thiophene 5-Ethyl, primary amino Moderate lipophilicity, potential GPCR activity
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene Methylamino, no ethyl Enhanced BBB penetration, reduced steric hindrance
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol Benzene 5-Bromo, 2-methoxy High lipophilicity, altered electronic distribution
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol Pyridine 5-Iodo Polar, halogen bonding potential
3-Amino-1-(4-fluorophenyl)-...chromene... Chromene-fluorophenyl 4-Fluoro, fused chromene Metabolic stability, planar structure

Research Findings and Implications

  • Receptor Binding : The 5-ethyl group on thiophene in the target compound may enhance hydrophobic interactions in GPCR binding pockets compared to smaller substituents (e.g., methyl) .
  • Metabolic Stability : Fluorinated or brominated analogs (e.g., and ) exhibit improved resistance to cytochrome P450-mediated oxidation, suggesting that halogenation could be a strategic modification for the target compound .
  • Synthetic Accessibility: Thiophene derivatives are often synthesized via cyclocondensation reactions with malononitrile or cyanoacetates (), but ethyl substitution may require tailored conditions to avoid steric interference .

Biological Activity

3-Amino-1-(5-ethylthiophen-2-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings from various studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with amino alcohols. The compound can be synthesized through various methods, including multicomponent reactions (MCRs), which allow for the efficient formation of complex structures from simple starting materials. The synthetic pathway is crucial as it influences the yield and purity of the final product.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiophene derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Activity
This compoundMCF-7 (breast cancer)<20Active
Analog AHT-29 (colon cancer)18.11Active
Analog BHeLa (cervical cancer)15.5Active

These findings suggest that the presence of the thiophene ring enhances cytotoxicity against cancer cells, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines, likely through interference with key signaling pathways.
  • Induction of Apoptosis : Studies have indicated that similar compounds can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
  • Antioxidant Activity : Thiophene derivatives may also possess antioxidant properties, which contribute to their overall biological efficacy by reducing oxidative stress in cells .

Case Study 1: Breast Cancer

A study evaluated the cytotoxic effects of 3-amino derivatives on MCF-7 breast cancer cells using an MTT assay. The results indicated that compounds with a thiophene moiety exhibited lower IC50 values compared to standard chemotherapeutics like Tamoxifen, suggesting enhanced potency .

Case Study 2: Colon Cancer

In another investigation, a series of thiophene-based compounds were tested against HT-29 colon cancer cells. The results showed that modifications to the thiophene structure significantly affected cytotoxicity, with certain analogs achieving IC50 values below 20 µM, categorizing them as highly active .

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